Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-
Description
The compound Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- (CAS 676547-92-5) is a selenium-functionalized tetrahydrofuran derivative with the molecular formula C₁₇H₁₈OSe and a molecular weight of 317.284 g/mol . Its structure features a tetrahydrofuran ring substituted at the 2-position with a methyl group and at the 5-position with a phenylselenomethyl group. The stereochemistry is defined as (2S,5R). Selenium incorporation enhances redox-modulating properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H16OSe |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-methyl-5-(phenylselanylmethyl)oxolane |
InChI |
InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
InChI Key |
HEZGPNCADCTNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors in the presence of phenylselenohalides. One common method involves the reaction of 2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) in the presence of Lewis bases like piperidine, triethylamine, pyridine, or quinoline . The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding tetrahydrofuran derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Tetrahydrofuran derivatives without the phenylselanyl group.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through methods that involve the introduction of a phenylselenomethyl group into the tetrahydrofuran structure. This modification enhances its reactivity and opens pathways for further functionalization, which is crucial in synthetic organic chemistry.
Organic Synthesis
Furan derivatives are widely used as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The presence of the phenylselenomethyl group allows for:
- Electrophilic Reactions : The compound can participate in electrophilic substitutions, making it useful for synthesizing more complex molecules.
- Cyclization Reactions : It can serve as a precursor for the synthesis of cyclic compounds, which are often biologically active.
Medicinal Chemistry
Research indicates that compounds containing selenium have potential therapeutic effects. The tetrahydrofuran structure contributes to the bioactivity of these compounds:
- Anticancer Activity : Some studies suggest that selenium-containing compounds exhibit anticancer properties, possibly through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction.
- Antimicrobial Properties : The compound's structure may enhance its interaction with biological membranes, leading to increased antimicrobial activity.
Material Science
The unique properties of furan derivatives make them suitable for applications in material science:
- Polymer Chemistry : Furan-based polymers exhibit excellent thermal stability and mechanical properties, making them ideal candidates for high-performance materials.
- Nanomaterials : Research is exploring the use of furan derivatives in the synthesis of nanomaterials, which have applications in electronics and nanotechnology.
Case Study 1: Electrophilic Cyclization
A study demonstrated the use of furan derivatives in electrophilic cyclization reactions to produce complex heterocycles. The introduction of selenium into the furan ring significantly improved reaction yields and selectivity compared to traditional methods.
Case Study 2: Anticancer Activity
In vitro studies have shown that furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- exhibits cytotoxic effects against various cancer cell lines. The mechanism was attributed to increased ROS production leading to cell death.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its role in redox biology is of particular interest .
Comparison with Similar Compounds
Research Findings and Implications
- Redox Properties: Selenium in tetrahydrofuran derivatives can act as an antioxidant or pro-oxidant depending on substituents. For example, 2-(phenylselenomethyl)tetrahydrofuran exhibits antioxidant activity, while bulkier analogues show pro-oxidative effects in cancer cells .
- Synthetic Utility: The target compound’s selenium group may enable use in organocatalysis or as a ligand in metal complexes, similar to other selenoethers.
Biological Activity
Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- (CAS No. 558936) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHOSe |
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- |
| CAS Number | 558936 |
The biological activity of furan derivatives often involves interactions with various biological targets, including enzymes and receptors. The phenylselenomethyl group in this compound is particularly significant as selenium-containing compounds have been noted for their antioxidant properties and ability to modulate cellular signaling pathways.
- Antioxidant Activity : Selenium is known for its role in antioxidant defense systems, which can help mitigate oxidative stress in cells. This property may contribute to the compound's potential anticancer effects by reducing oxidative damage to DNA.
- Enzyme Inhibition : Preliminary studies suggest that furan derivatives can inhibit specific enzymes involved in cancer cell proliferation and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
- Cell Signaling Modulation : The compound may alter key signaling pathways, such as those involved in apoptosis (programmed cell death), thereby promoting the death of malignant cells while sparing normal cells.
Biological Activity Studies
Several studies have investigated the biological activities of furan derivatives, including furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-.
Anticancer Activity
A study published in Chemistry & Biology examined the effects of various furan derivatives on cancer cell lines. The findings indicated that compounds with selenium moieties exhibited enhanced cytotoxicity against breast and colon cancer cells compared to their non-selenium counterparts .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of furan derivatives. In vitro assays demonstrated that furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its utility in developing new antimicrobial agents .
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- on human breast cancer cells.
- Methodology : MCF-7 breast cancer cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
- : The compound demonstrated promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy of furan derivatives against common pathogens.
- Methodology : Disk diffusion method was employed against a panel of bacterial strains.
- Results : The compound exhibited zones of inhibition ranging from 12 to 20 mm against selected strains.
- : These findings support the potential use of this compound as a lead structure for new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing tetrahydro-2-methyl-5-[(phenylseleno)methyl]furan, and how do reaction conditions influence yield?
- Methodology : Utilize organoselenium chemistry, starting with tetrahydrofuran derivatives functionalized at the 5-position. For example, introduce the phenylselenomethyl group via nucleophilic substitution or radical-mediated selenium coupling. Optimize solvents (e.g., THF, DMF) and catalysts (e.g., Pd or Cu-based systems) to enhance regioselectivity .
- Data Considerations : Monitor reaction progress via GC-MS or NMR to track intermediate formation. Yields are highly dependent on the steric hindrance around the 5-position and the stability of selenide intermediates .
Q. How can the structural integrity of tetrahydro-2-methyl-5-[(phenylseleno)methyl]furan be validated post-synthesis?
- Methodology : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for unambiguous assignment. Pay attention to characteristic signals:
- NMR : Methyl group (δ ~1.2–1.5 ppm, triplet) and phenylseleno protons (δ ~2.5–3.0 ppm, multiplet).
- FT-IR : C-Se stretching vibrations near 500–600 cm .
- Advanced Validation : X-ray crystallography can resolve conformational ambiguities, particularly the stereochemistry of the tetrahydrofuran ring .
Q. What are the stability challenges associated with phenylseleno-substituted furans under ambient conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Selenium-containing compounds are prone to oxidation; use inert atmospheres (N/Ar) during storage .
- Key Data : Degradation products often include selenoxides or diselenides, identifiable via LC-MS .
Advanced Research Questions
Q. How does the phenylseleno group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodology : Compare reaction kinetics with non-selenium analogs. The selenium moiety acts as both an electron-withdrawing group and a directing group, enhancing dienophile activity. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .
- Case Study : In Diels-Alder reactions, selenium substitution at the 5-position increases reaction rates by 30–50% compared to sulfur analogs, attributed to enhanced electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
